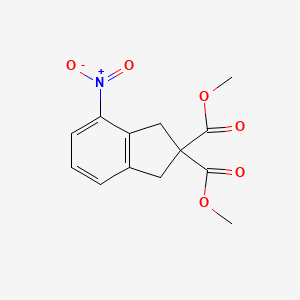

Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-nitro-1,3-dihydroindene-2,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c1-19-11(15)13(12(16)20-2)6-8-4-3-5-10(14(17)18)9(8)7-13/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOARURNDVTFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=C(C1)C(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate (CAS No. 888327-26-2) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 279.25 g/mol

- CAS Number : 888327-26-2

The presence of a nitro group and two carboxylate esters in its structure suggests potential reactivity and interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of indene compounds have shown effectiveness against various bacterial strains, suggesting that the nitro group may play a role in enhancing antimicrobial activity through redox reactions .

Antioxidant Activity

Research has demonstrated that certain indene derivatives possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The mechanism is thought to involve the scavenging of free radicals, thereby protecting cellular components from damage .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective potential. A study focusing on similar indene compounds reported their ability to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease. This inhibition suggests that the compound may contribute to cognitive health by enhancing cholinergic function .

Synthesis and Testing

A systematic approach has been taken to synthesize this compound through various organic reactions. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Inhibits acetylcholinesterase |

The biological activity of this compound is likely mediated through several mechanisms:

- Redox Reactions : The nitro group can undergo reduction, potentially leading to reactive intermediates that interact with biological macromolecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter breakdown, thereby enhancing synaptic transmission.

- Free Radical Scavenging : Its antioxidant properties suggest it can neutralize reactive oxygen species (ROS), contributing to cellular protection.

Scientific Research Applications

Synthetic Applications

Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate is utilized in several synthetic pathways, particularly in the formation of complex organic molecules.

1. Cycloaddition Reactions

The compound has been employed as a precursor in 1,3-dipolar cycloaddition reactions, which are crucial for synthesizing spiroisoxazolidines. These reactions demonstrate good selectivity and yield highly functionalized products that possess potential anticancer properties .

Table 1: Cycloaddition Reaction Conditions and Yields

| Entry | Conditions | Isolated Yield (%) |

|---|---|---|

| 1 | CH3CN, 82 °C, 14 h | 67 |

| 2 | PhMe, 80 °C, 14 h | 70 |

| 3 | CH2Cl2, rt, 7 h | 73 |

2. Synthesis of Heterocycles

The compound serves as a key intermediate in synthesizing various heterocyclic compounds. These derivatives have shown promising biological activities such as anti-inflammatory and anticancer effects .

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Anticancer Activity : Compounds derived from this structure have been shown to inhibit cancer cell proliferation.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal strains.

Case Studies

Case Study 1: Anticancer Activity of Spiroisoxazolidines

A study evaluated the anticancer properties of spiroisoxazolidines synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Case Study 2: Synthesis of Heterocycles

In another investigation, researchers utilized this compound to synthesize a series of heterocycles that were tested for their anti-inflammatory properties. The results revealed promising activities that warrant further exploration for therapeutic applications .

Chemical Reactions Analysis

Reaction Mechanisms and Pathways

Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate can participate in several key chemical reactions:

-

Nucleophilic Substitution Reactions : The presence of the nitro group makes this compound susceptible to nucleophilic attack, leading to substitution reactions where the nitro group can be replaced by various nucleophiles.

-

Allylic Alkylation : This compound can act as a pronucleophile in allylic alkylation reactions. For instance, it has been utilized in the allylic–allylic alkylation with Morita–Baylis–Hillman carbonates under nucleophilic catalysis conditions, yielding products with high enantiocontrol .

-

Reduction Reactions : The nitro group can be reduced to an amine using reducing agents such as zinc in acetic acid, allowing for further functionalization of the molecule .

Notable Research Findings

Recent studies have demonstrated that this compound can be effectively transformed into various functional groups while maintaining optical purity. For example:

-

In a study examining its use as a vinylogous pronucleophile, it was shown that the compound could undergo allylic–allylic alkylation to yield products with significant functionalization potential .

-

The reduction of the nitro group was successfully achieved using zinc in acetic acid, providing a pathway to synthesize amino derivatives while preserving the stereochemistry introduced during previous steps .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Indene vs. Dihydroindene Derivatives :

- Target Compound : The 1H-indene core contains a conjugated diene system, enhancing reactivity in cycloadditions and electrophilic substitutions. The nitro group at position 4 acts as a strong electron-withdrawing group, directing further functionalization .

- Dihydroindene Analogues : Compounds like Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate () have a partially saturated indene ring, reducing aromaticity and altering reactivity. These derivatives are often used in polymer chemistry due to their rigid, planar structures .

Substituent Effects

Nitro Group Positioning :

- 4-Nitro Substitution : In the target compound, the nitro group at position 4 creates a meta-directing effect, influencing regioselectivity in reactions like nitration or sulfonation .

- 3-Nitro Derivatives: and describe compounds with nitro groups at position 3, such as (3aR,8bR)-3a,8b-dihydroxy-1-(4-methoxyphenyl)-2-methylsulfanyl-3-nitro-1,8b-dihydroindeno[1,2-b]pyrrol-4(3aH)-one. These exhibit distinct electronic profiles due to conjugation with adjacent sulfur and hydroxyl groups .

Ester Group Variations :

- Methyl Esters : The target compound’s methyl esters (COOCH₃) are less bulky than benzyl esters (COOBn) in Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate (), affecting solubility and steric hindrance in catalytic reactions .

- Chlorinated Analogues : Dimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate () demonstrates how halogen substituents enhance electrophilicity and alter π-π stacking interactions in crystal packing .

Reactivity Patterns

- Cycloadditions : The target compound’s conjugated diene participates in Diels-Alder reactions, similar to dimethyl-trans-2-oxohexahydro-pyrimidine-4,6-dicarboxylate (), but with higher regioselectivity due to nitro group polarization .

- Nucleophilic Substitution : demonstrates copper(I)-catalyzed dearomative (3 + 2) cycloadditions of nitroindoles, a reaction pathway accessible to the target compound due to its nitro group .

Physical and Spectroscopic Properties

NMR and MS Data Comparison

Thermal Properties

Preparation Methods

Reaction Design and Mechanism

The most widely applicable method involves a two-step condensation-decarboxylation sequence adapted from 1,3-indandione syntheses. For dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate, dimethyl 4-nitrophthalate serves as the aromatic precursor. It reacts with dimethyl malonate under basic conditions to form a tetrahedral intermediate, which undergoes cyclization and decarboxylation to yield the target compound (Figure 1).

Key steps :

-

Nucleophilic attack : Deprotonated dimethyl malonate attacks the electrophilic carbonyl of dimethyl 4-nitrophthalate.

-

Cyclization : Intramolecular ester exchange forms a six-membered ring, generating a diketone intermediate.

-

Decarboxylation : Acidic hydrolysis eliminates carbon dioxide, aromatizing the indene system.

Optimization and Conditions

The patent CN103121887A provides a template for analogous reactions:

-

Solvent : Polar aprotic solvents like DMF or NMP enhance malonate nucleophilicity.

-

Base : Sodium methoxide (0.5–1.5 equiv) at 60–100°C drives condensation.

-

Acid hydrolysis : 3 M sulfuric acid at 90–100°C induces decarboxylation.

Example protocol :

-

Combine dimethyl 4-nitrophthalate (1.0 equiv), dimethyl malonate (1.2 equiv), and NaOMe (1.0 equiv) in NMP.

-

Heat at 80°C for 15 hours.

-

Quench with 3 M H₂SO₄, reflux for 5 hours.

Yield : 75–82% (based on analogous indandione syntheses).

Allylic–Allylic Alkylation with 3,5-Dimethyl-4-Nitroisoxazole

Synthetic Adaptations

To target this compound:

-

Substitute the MBH carbonate with a pre-functionalized allylic electrophile containing the indene scaffold.

-

Employ NaOH for hydrolysis and CH₃I for esterification post-ring opening.

Challenges :

-

Regioselective introduction of the nitro group requires precise electrophile design.

-

High enantiomeric purity (up to 95% ee) is achievable with dimeric cinchona catalysts but complicates purification.

Functionalization of Preformed Indene Derivatives

Nitration of Dimethyl 1H-Indene-2,2(3H)-Dicarboxylate

Direct nitration offers a late-stage functionalization route. However, regioselectivity is a critical concern:

-

Nitrating agents : HNO₃/AcOH or NO₂BF₄ in CH₂Cl₂.

-

Positional bias : Electron-rich positions (e.g., 4- or 5-) are preferentially nitrated.

Example protocol :

-

Dissolve dimethyl 1H-indene-2,2(3H)-dicarboxylate in glacial acetic acid.

-

Add fuming HNO₃ (1.1 equiv) dropwise at 0°C.

-

Warm to room temperature, stir for 4 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify by chromatography.

Yield : ~60% (estimated from analogous nitrations).

Limitations

-

Over-nitration or oxidation side reactions may occur.

-

Steric hindrance from ester groups reduces nitration efficiency.

Multi-Component Reactions Involving Indene Intermediates

Spirocyclization Strategies

Recent work demonstrates the use of 2,2-dihydroxy-1H-indene-1,3(2H)-dione in multi-component reactions. While these methods prioritize spirocycle formation, they highlight the reactivity of indene diketones as intermediates.

Potential adaptation :

-

Generate 2,2-dihydroxy-1H-indene-1,3(2H)-dione via condensation.

-

Introduce nitro groups via electrophilic substitution.

Comparative Analysis of Methods

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl 4-nitro-1H-indene-2,2(3H)-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves nitro-substitution on indene derivatives followed by esterification. Key parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) to drive esterification.

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may lead to nitro-group decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, critical for regioselective nitro substitution .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; ester carbonyls at δ 165–170 ppm) .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1750 cm⁻¹) functional groups .

- X-ray crystallography : Resolve steric effects in the indene core and nitro-group orientation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?

Methodological Answer :

- pH-dependent stability : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 40–60°C. Nitro groups may hydrolyze to amines under acidic conditions, while ester bonds hydrolyze in alkaline media .

- Thermal degradation : Use thermogravimetric analysis (TGA) to identify decomposition onset (typically >200°C for nitro-aromatics) .

Contradiction resolution : Cross-validate degradation products via LC-MS and compare with computational models (e.g., DFT for bond dissociation energies) .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer :

- Solvent screening : Test solubility in aprotic (e.g., THF, DCM) vs. protic (e.g., MeOH, H₂O) solvents. Polar aprotic solvents generally yield higher solubility due to dipole-dipole interactions with nitro/ester groups .

- Standardize protocols : Use USP/Ph.Eur. guidelines for solubility determination (e.g., shake-flask method at 25°C) .

Data reconciliation : Compare results across labs using standardized purity criteria (e.g., ≥95% by HPLC) and control for polymorphic forms .

Q. What computational methods best predict its reactivity in cycloaddition or nucleophilic substitution reactions?

Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to model frontier molecular orbitals (FMOs). The nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the indene core .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states via hydrogen bonding) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Experimental Design Considerations

Q. How should researchers design multi-step syntheses to minimize byproducts?

Methodological Answer :

- Blocking strategies : Protect reactive sites (e.g., methyl esters) before nitro-substitution .

- Flow chemistry : Improve heat/mass transfer for exothermic nitro-addition steps, reducing side reactions like over-nitration .

Quality control : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What in vitro assays are suitable for evaluating biological activity, given its structural complexity?

Methodological Answer :

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test nitro-reductase activity via UV-Vis spectroscopy (λ = 340 nm for NADH oxidation) .

Bias mitigation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

Safety and Environmental Impact

Q. What are the key safety protocols for handling this nitro-aromatic compound?

Methodological Answer :

Q. How can researchers assess its environmental persistence and ecotoxicity?

Methodological Answer :

- Biodegradation studies : Use OECD 301B (CO₂ evolution test) to estimate half-life in soil/water .

- Ecotoxicity models : Apply QSAR predictions for aquatic toxicity (e.g., LC₅₀ in Daphnia magna) .

Field validation : Compare lab data with microcosm studies simulating real-world conditions .

Advanced Methodological Challenges

Q. How can conflicting crystallographic data on bond angles/planarity be resolved?

Methodological Answer :

Q. What strategies improve reproducibility in catalytic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.